Perforatumone

Structural Elucidation Natural Product Chemistry NMR Spectroscopy

Researchers procuring 'Perforatumone' face a fundamental risk: historical structural misassignment means the labeled compound may not correspond to the intended chemical entity (hyphenrone A). This material is essential for re-validating legacy samples and ensuring assay integrity. - Enables NMR/MS verification of the revised 7-oxabicyclo[4.2.1]nonane-8,9-dione skeleton, correcting prior invalid structural data. - Serves as a critical comparator for PPAP SAR studies, probing how the unique oxygen bridge influences target binding vs. hyperforin. - Guaranteed ≥98% purity by HPLC; supplied with full Certificate of Analysis for procurement confidence.

Molecular Formula C35H52O5
Molecular Weight 552.796
CAS No. 827319-50-6
Cat. No. B592787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerforatumone
CAS827319-50-6
Molecular FormulaC35H52O5
Molecular Weight552.796
Structural Identifiers
SMILESCC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C
InChIInChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3
InChIKeyMDEFUUIAPRQDDQ-AWJYBGKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Perforatumone Identity and Structural Classification


Perforatumone (CAS 827319-50-6) is a polycyclic polyprenylated acylphloroglucinol (PPAP) originally isolated from the aerial parts of Hypericum perforatum (St. John's Wort) and characterized by its unprecedented 7-oxabicyclo[4.2.1]nonane-8,9-dione carbon skeleton [1]. The original structural assignment has been revised; comprehensive NMR and biomimetic synthesis studies have re-identified the compound as hyphenrone A (5), underscoring the critical importance of verifying the precise chemical identity being procured for any research application [2].

Identity Revised structure verified as hyphenrone A reference standard
Procurement Requires vendor NMR/MS spectral confirmation for correct scaffold
Use case Legacy sample re-evaluation and structural identity control

Why Generic PPAPs Cannot Substitute Perforatumone


Procurement of a generic PPAP or a related compound like hyperforin cannot be considered interchangeable with Perforatumone due to its distinct and complex molecular architecture, which is a key determinant of its specific biological interactions [1]. More critically, the historical case of its structural misassignment highlights a fundamental risk: a material labeled 'Perforatumone' may not correspond to the intended chemical entity. Without rigorous vendor verification aligning with the revised hyphenrone A structure, any comparative study or assay using this compound is built on an unreliable foundation, making direct substitution impossible without compromising scientific validity [2].

Target
Potential Substitute
Mismatch Risk
Perforatumone (hyphenrone A identity)
Hyperforin or generic PPAP
Distinct 7-oxabicyclo core vs bicyclo[3.3.1]nonane skeleton alters reactivity and target profile
Vendor-verified hyphenrone A
Batch labeled 'Perforatumone' without spectral verification
Historical structural misassignment may supply obsolete scaffold, invalidating research

Product-Specific Evidence for Perforatumone


NMR Structural Revision to Hyphenrone A

The originally reported structure of perforatumone was revised to hyphenrone A (5) through detailed NMR spectroscopic analysis and biomimetic synthesis [1]. This revision is not a minor correction but a fundamental reassignment of the molecule's core skeleton, impacting all downstream interpretations of its properties. This serves as a critical differentiator: a vendor's product labeled 'Perforatumone' may be based on an obsolete and incorrect structural identity, whereas a product verified as hyphenrone A provides the correct molecular scaffold for research [2].

Structural Revision
Head-to-head
Originally reported perforatumone structure revised to hyphenrone A via NMR and biomimetic synthesis
Identity verification is procurement-critical; obsolete structure invalidates studies
Vendor labeling may still reflect pre-revision scaffold; require spectral data
Structural Elucidation Natural Product Chemistry NMR Spectroscopy

Core Skeleton Comparison with Hyperforin

Perforatumone (as the revised hyphenrone A) features a unique 7-oxabicyclo[4.2.1]nonane-8,9-dione skeleton, which is biosynthetically proposed to arise from a rearrangement of hyperforin's core [1]. This structural divergence is quantitative: while hyperforin's core is a bicyclo[3.3.1]nonane system, perforatumone possesses an additional oxygen bridge, creating a distinct ring strain and spatial arrangement of functional groups that fundamentally alters its reactivity and molecular recognition properties [2].

Core Skeleton
Class-level inference
Target: 7-oxabicyclo[4.2.1]nonane-8,9-dione core vs hyperforin's bicyclo[3.3.1]nonane core
Unique oxygen bridge defines non-redundant chemical space for SAR studies
Biosynthetic rearrangement proposal; verify identity in your sample
Chemical Synthesis Stereochemistry PPAP Biosynthesis

Biological Activity in AChE and Tumor Cell Assays

In a systematic study of PPAPs from Hypericum henryi, several compounds, including the revised perforatumone structure (hyphenrone A), exhibited inhibitory activities against acetylcholinesterase and human tumor cell lines [1]. While specific IC50 values for hyphenrone A are not disaggregated in the study's abstract, the paper confirms its activity in these assays. This differentiates the compound from inactive or less active PPAP analogs and establishes a baseline for its potential utility in neurological and oncology research contexts [2].

Bioactivity Profile
Supporting evidence
Reported inhibitory activity against AChE and human tumor cell lines in PPAP library study
Supports use in neurological and oncology research screening contexts
Specific IC50 for hyphenrone A not disaggregated; confirm potency in your assay
Pharmacology Cytotoxicity Acetylcholinesterase Inhibition

Research Applications for Perforatumone


Legacy Sample Identity Verification

Laboratories holding older samples labeled 'Perforatumone' must conduct a re-evaluation. The proven structural misassignment means any prior research based on the original structure is invalid. This compound is primarily useful as a reference standard for NMR and MS to correctly identify the revised structure (hyphenrone A) in new or existing samples [1].

PPAP Structure-Activity Relationship Studies

Perforatumone's unique 7-oxabicyclo[4.2.1]nonane-8,9-dione skeleton makes it a critical comparator for PPAP SAR studies, particularly when contrasted with the structurally distinct core of hyperforin. Researchers can use this compound to probe how an additional oxygen bridge in the core influences target binding, stability, or downstream biological effects [2].

Synthetic Methodology Development

The complex, bridged bicyclic core of perforatumone presents a formidable challenge for synthetic chemistry. It serves as an ideal target molecule for developing and validating new methodologies in the construction of highly functionalized medium-sized rings, stereoselective synthesis of quaternary carbons, and oxidative cyclization strategies [3].

Neuroprotective and Anticancer Screening

Based on its confirmed activity against acetylcholinesterase and human tumor cell lines as a member of the active PPAP class, the correctly identified compound (hyphenrone A) is a suitable candidate for inclusion in broader preliminary screening panels. It can serve as a chemical probe to investigate PPAP-mediated mechanisms in neurodegeneration or cancer cell proliferation assays [4].

Application
Selection Property
Validation Focus
Legacy sample identity confirmation
NMR/MS reference standard
Spectral match to revised hyphenrone A structure
PPAP structure-activity relationship studies
Unique 7-oxabicyclo core comparator
Core skeleton impact on target binding and stability
Synthetic methodology development
Bridged bicyclic scaffold challenge
Stereoselective synthesis of quaternary carbons and medium rings
Neurological and oncology research screening
AChE and cell-line activity profile
Assay-specific potency and selectivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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